molecular formula C28H31N3O2S2 B12008464 (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-43-6

(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12008464
CAS No.: 623936-43-6
M. Wt: 505.7 g/mol
InChI Key: HFAWDCGFZJRVDK-QFEZKATASA-N
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Description

(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often associated with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Thiazolidinone Core: The thiazolidinone ring is usually formed by the reaction of an α-halo ketone with thiourea.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isobutoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and analgesic properties.

    Medicine: Potential therapeutic agent for conditions involving inflammation and pain.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The pyrazole moiety may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone core may interact with other targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
  • **this compound

Uniqueness

This compound is unique due to its combination of a pyrazole moiety and a thiazolidinone core, which may confer a distinct set of biological activities. The presence of the isobutoxy group further differentiates it from other similar compounds, potentially affecting its solubility and bioavailability.

Biological Activity

The compound (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their therapeutic properties, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The biological activity of thiazolidinone derivatives is often influenced by the presence of various substituents on the core structure. The specific compound features a complex arrangement that enhances its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Insulin Sensitization : Similar to other thiazolidinones, this compound may enhance insulin sensitivity, making it a candidate for diabetes treatment.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can reduce oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound and its analogs. Below is a summary table of key findings related to its activity:

Biological ActivityMechanismReference
AntidiabeticEnhances insulin sensitivity
AntioxidantScavenges free radicals
AnticancerInhibits cell proliferation
AntimicrobialEffective against various pathogens

Antidiabetic Activity

Research indicates that thiazolidinone derivatives can modulate glucose metabolism and improve insulin sensitivity. The specific compound has been tested in vitro, showing promising results in enhancing glucose uptake in muscle cells.

Antioxidant Activity

In a study evaluating the antioxidant potential of thiazolidinone derivatives, this compound demonstrated significant radical scavenging activity compared to standard antioxidants like vitamin C.

Anticancer Properties

Thiazolidinone derivatives have been explored for their anticancer properties. In one study, the compound exhibited cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:

  • Substituents at Position 5 : Alkyl groups tend to increase lipophilicity and cellular uptake.
  • Pyrazole Moiety : The presence of this moiety is crucial for anticancer activity, as it interacts with specific cellular targets involved in tumor growth.

Properties

CAS No.

623936-43-6

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-18(2)15-30-27(32)25(35-28(30)34)14-21-16-31(22-10-7-6-8-11-22)29-26(21)23-12-9-13-24(20(23)5)33-17-19(3)4/h6-14,16,18-19H,15,17H2,1-5H3/b25-14-

InChI Key

HFAWDCGFZJRVDK-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Origin of Product

United States

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